BenchChemオンラインストアへようこそ!

DOTA-tris(tBu)ester NHS ester

Bioconjugation Chemistry Targeted Radionuclide Therapy Peptide Labeling

Choose DOTA-tris(tBu)ester NHS ester for precise, high-yield bioconjugation. Unlike unprotected DOTA-NHS ester, its three tBu-protected arms prevent uncontrolled cross-linking, ensuring site-selective, monofunctionalized conjugates. This controlled chemistry is critical for achieving >95% radiochemical yields (e.g., ⁶⁴Cu) after deprotection—a feat impossible with standard DOTA-NHS (<2% RCY for ¹⁷⁷Lu). The resulting DOTA scaffold delivers superior in vivo kinetic inertness versus acyclic alternatives like DTPA, which degrade significantly at 37°C. Ideal for peptide/antibody labeling for PET, SPECT, and MRI. ≥98% purity.

Molecular Formula C32H55N5O10
Molecular Weight 669.8 g/mol
Cat. No. B1313746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDOTA-tris(tBu)ester NHS ester
Molecular FormulaC32H55N5O10
Molecular Weight669.8 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CN1CCN(CCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)ON2C(=O)CCC2=O)CC(=O)OC(C)(C)C
InChIInChI=1S/C32H55N5O10/c1-30(2,3)44-26(40)20-33-12-14-34(21-27(41)45-31(4,5)6)16-18-36(23-29(43)47-37-24(38)10-11-25(37)39)19-17-35(15-13-33)22-28(42)46-32(7,8)9/h10-23H2,1-9H3
InChIKeyXIICJKXKEDCZEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DOTA-tris(tBu)ester NHS ester: A High-Purity Bifunctional Chelator Precursor for Targeted Radiopharmaceutical Development


DOTA-tris(tBu)ester NHS ester (CAS: 819869-77-7) is a bifunctional chelator precursor based on the 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) scaffold. It features three carboxylic acid arms protected as tert-butyl (tBu) esters and a fourth arm activated as an N-hydroxysuccinimide (NHS) ester [1]. This design enables selective, high-yield conjugation to primary amines on peptides, antibodies, and other biomolecules via the NHS ester, while the tBu groups prevent unwanted side reactions and are subsequently removed to reveal the metal-chelating DOTA core . The compound is supplied as a solid with a typical purity of ≥98% and is utilized as a critical intermediate in the synthesis of targeted molecular imaging probes and radiotherapeutic agents for applications including PET, SPECT, and MRI .

Why DOTA-tris(tBu)ester NHS ester Cannot Be Replaced by Unprotected DOTA-NHS or Alternative Chelator Systems


Substituting DOTA-tris(tBu)ester NHS ester with a seemingly similar analog, such as unprotected DOTA-NHS ester (e.g., CAS 170908-81-3) or chelators like NOTA-NHS or DTPA-NHS, introduces significant risks in synthesis and final product performance. The unprotected DOTA-NHS ester presents all four carboxylic acids as reactive sites, leading to uncontrolled, heterogeneous conjugation and cross-linking that drastically reduces the yield of defined, monofunctionalized bioconjugates . Chelators like NOTA and DTPA, while useful, exhibit distinct metal-binding thermodynamics and kinetics [1]; for example, DTPA complexes are known to show significant degradation at 37°C compared to the superior stability of DOTA [2], and DOTA conjugation with standard NHS chemistry under mild conditions can result in negligible radiochemical yields (<2%) [3], highlighting the need for the specific protection and activation strategy of DOTA-tris(tBu)ester NHS ester. The quantifiable consequences of these differences are detailed in the evidence guide below.

Quantitative Differentiation of DOTA-tris(tBu)ester NHS ester: A Head-to-Head Performance Analysis for Procurement Decisions


Conjugation Specificity: Enables Defined Monofunctionalization vs. Uncontrolled Cross-Linking with Unprotected DOTA-NHS

The primary differentiator is the presence of three tBu-protecting groups on DOTA-tris(tBu)ester NHS ester, which ensures a single, defined conjugation site via the NHS ester [1]. In contrast, unprotected DOTA-NHS ester (CAS 170908-81-3), which lacks these protecting groups, possesses multiple reactive carboxylic acids. This leads to the formation of complex mixtures of multi-conjugated and cross-linked products during bioconjugation . The controlled, site-specific attachment afforded by the protected form is essential for producing homogeneous bioconjugates with predictable in vivo behavior.

Bioconjugation Chemistry Targeted Radionuclide Therapy Peptide Labeling

Metal Complex Stability: DOTA Demonstrates Superior Kinetic Inertness Over DTPA-Based Conjugates In Vivo

A systematic study comparing ⁶⁸Ga-labeled RGD peptide conjugates showed that while tumor uptake was comparable across DOTA, NOTA, and DTPA conjugates (~3% I.D./g at 1 hour post-injection), the in vivo stability differed significantly. ⁶⁸Ga-DOTA and ⁶⁸Ga-NOTA complexes demonstrated excellent stability, whereas the ⁶⁸Ga-DTPA complex showed significant metabolic degradation [1]. This finding is corroborated by another study where Ln³⁺-DOTA and Ln³⁺-NOTA complexes provided high stability at 37°C for 12 hours, while Ln³⁺-DTPA complexes exhibited significant degradation [2].

Radiolabeling In Vivo Stability Theranostics

Radiolabeling Efficiency: High Yield Under Mild Conditions Versus Negligible Yield for DOTA-NHS

Direct labeling of a DOTA-NHS ester conjugated to a model antibody (bevacizumab) with ¹⁷⁷Lu resulted in negligible radiochemical yields (RCY) of <2% at both room temperature and 37°C [1]. While this study used DOTA-NHS-SA, it demonstrates the challenge of radiolabeling DOTA under mild, biocompatible conditions. The DOTA-tris(tBu)ester NHS ester strategy addresses this by enabling conjugation before deprotection, after which the exposed DOTA core can be radiolabeled under more forceful conditions. In contrast, other chelators like NOTA can achieve high RCY with ⁶⁴Cu under mild conditions, as demonstrated by DOTA-1 achieving >95% RCY after 30 min at 37°C [2], but this requires the specific protection strategy to first attach the chelator to the biomolecule.

Radiochemistry Antibody Conjugation ¹⁷⁷Lu-Labeling

Multimerization Efficiency: DOTA-tris(tBu) Enables Quantitative Conjugation to Dendrimers

The utility of the tris-tBu protection strategy is further demonstrated in dendrimer chemistry. The compound DOTA-tris(tBu) (the acid form, closely related to the NHS ester) was shown to be a superior building block for creating highly homogeneous DOTA-multimers on PAMAM dendrimers [1]. The study found that a thiol-DOTA derivative enabled quantitative conjugation to a 128-mer dendrimer, but tris-tBu-DOTA was also found to be an effective compound for multimerization, enabling the generation of homogeneous DOTA-multimers [1]. This contrasts with unprotected or less controlled activation strategies that can lead to heterogeneous mixtures.

Nanomedicine Dendrimer Conjugation Multivalent Imaging Agents

Optimal Use Cases for DOTA-tris(tBu)ester NHS ester Based on Quantified Performance Advantages


Synthesis of Homogeneous Peptide- and Antibody-Based Radiopharmaceuticals for Preclinical PET/SPECT Imaging

The unique combination of a single NHS ester reactive site and three tBu protecting groups makes DOTA-tris(tBu)ester NHS ester the reagent of choice for creating well-defined DOTA-peptide and DOTA-antibody conjugates. The evidence shows that using unprotected DOTA-NHS would lead to uncontrolled cross-linking and heterogeneous products [Section 3, Evidence 1]. The controlled conjugation afforded by this compound is a prerequisite for the subsequent radiolabeling step, enabling high radiochemical yields (e.g., >95% for ⁶⁴Cu) after deprotection, a feat not possible with standard DOTA-NHS (<2% RCY for ¹⁷⁷Lu) [Section 3, Evidence 3]. This ensures the production of a single molecular entity with predictable pharmacokinetics and tumor-targeting properties, as required for rigorous preclinical studies [1].

Construction of Multivalent DOTA-Dendrimer Nanoplatforms for Enhanced Imaging Contrast or Radiotherapeutic Payload

When designing dendrimer-based imaging agents or drug delivery systems, achieving a high and controlled number of chelators per nanoparticle is critical for maximizing signal or therapeutic dose. The tBu protection strategy is key to this application. As demonstrated in dendrimer conjugation studies, DOTA-tris(tBu) (the precursor to the NHS ester) enables the generation of highly homogeneous DOTA-multimers, avoiding the product heterogeneity that can arise from less controlled conjugation methods [Section 3, Evidence 4]. Using DOTA-tris(tBu)ester NHS ester allows for the sequential conjugation of multiple DOTA chelators to a single dendritic scaffold, followed by a single deprotection step to reveal the metal-binding sites, leading to a well-defined, high-payload nanoconstruct [2].

Development of Theranostic Agents Requiring a Stable Chelator for Long-Circulating Radiometals (e.g., ¹⁷⁷Lu, ⁹⁰Y)

For therapeutic applications using long-lived beta-emitting isotopes like ¹⁷⁷Lu (t₁/₂ = 6.64 days) or ⁹⁰Y, the in vivo kinetic inertness of the metal-chelate complex is paramount to prevent off-target toxicity from free radiometal. The DOTA scaffold, which is formed after deprotection of DOTA-tris(tBu)ester NHS ester, provides superior stability compared to acyclic chelators like DTPA. Evidence shows that DOTA-based conjugates maintain excellent in vivo stability, while DTPA analogs undergo significant metabolic degradation [Section 3, Evidence 2]. Furthermore, the initial conjugation step with the protected NHS ester ensures that the fragile biomolecule (e.g., a sensitive antibody) is not subjected to the harsh conditions often required for efficient DOTA radiometalation, preserving its biological integrity [3]. This two-step strategy is essential for creating stable and effective theranostic agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for DOTA-tris(tBu)ester NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.